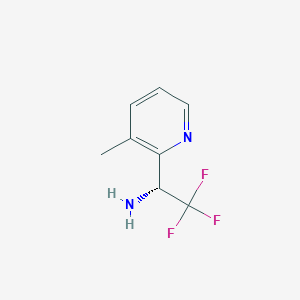

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine

Beschreibung

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a chiral amine characterized by a trifluoromethyl group attached to a stereogenic carbon center and a 3-methyl-substituted 2-pyridyl ring. This compound belongs to a broader class of fluorinated ethylamines with applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₈H₉F₃N₂, with a molecular weight of 176.14 g/mol (based on analogous compounds in ). The stereochemistry (1R) confers specificity in biological interactions, making it valuable in enantioselective synthesis and drug design.

Key physicochemical properties include high lipophilicity due to the trifluoromethyl group and aromatic nitrogen, which enhance membrane permeability. It is commercially available with purity levels ≥95% (), and its hydrochloride salt (CAS: 1391359-82-2) is also documented ().

Eigenschaften

Molekularformel |

C8H9F3N2 |

|---|---|

Molekulargewicht |

190.17 g/mol |

IUPAC-Name |

(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m1/s1 |

InChI-Schlüssel |

XFBPUXNYVSSZPN-SSDOTTSWSA-N |

Isomerische SMILES |

CC1=C(N=CC=C1)[C@H](C(F)(F)F)N |

Kanonische SMILES |

CC1=C(N=CC=C1)C(C(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the introduction of the trifluoromethyl group and the pyridyl ring onto an ethylamine scaffold. One common method involves the reaction of a pyridyl derivative with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The trifluoromethyl group or the pyridyl ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of materials with specific properties, such as fluorinated polymers and coatings

Wirkmechanismus

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the pyridyl ring or aromatic backbone. A comparative analysis is provided below:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence Source |

|---|---|---|---|---|---|

| (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine | 3-methyl-2-pyridyl | C₈H₉F₃N₂ | 176.14 | High enantiomeric purity; drug intermediate | 15, 13 |

| (R)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine | 4-(CF₃)-phenyl | C₉H₇F₆N | 243.15 | Enhanced lipophilicity; agrochemical use | 14, 18 |

| (1R)-2,2,2-Trifluoro-1-(2,3,4-trimethoxyphenyl)ethylamine | 2,3,4-trimethoxyphenyl | C₁₁H₁₄F₃NO₃ | 265.23 | Polar substituents; potential CNS activity | 12, 17 |

| (R)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine | 4-methylphenyl | C₉H₁₀F₃N | 189.18 | Balanced solubility; catalytic ligand | 18 |

| 2,2,2-Trifluoro-1-(1-methylindol-3-yl)ethylamine | 1-methylindol-3-yl | C₁₁H₁₁F₃N₂ | 228.22 | Heterocyclic diversity; oncology research | 12 |

Key Observations :

- Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Increase metabolic stability but reduce solubility.

- Methoxy Groups (): Enhance hydrogen-bonding capacity, improving target affinity in neurological applications.

- Heteroaromatic Substitutions (e.g., indole in ): Expand π-π stacking interactions in receptor binding.

Critical Analysis of Data Sources

- Physical Properties : Molecular weights and purity data are consistent across suppliers (–15, 18).

- Structural Diversity : Patent literature () emphasizes trifluoromethyl and pyridyl motifs in bioactive molecules, supporting the compound’s relevance.

- Limitations : Direct pharmacological data for the 3-methylpyridyl variant are scarce; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.